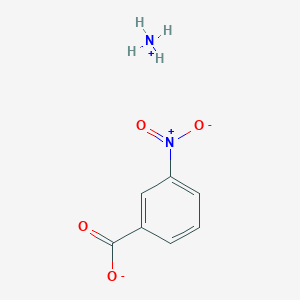

Ammonium 3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium 3-nitrobenzoate: is an organic compound with the formula C₆H₄(NO₂)CO₂H . It is an aromatic compound and under standard conditions, it is an off-white solid. The two substituents are in a meta position with respect to each other, giving the alternative name of meta-nitrobenzoic acid . This compound is useful as it is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration of Benzoic Acid: The most common method involves the nitration of benzoic acid at low temperatures using nitric acid or a mixture of nitric and sulfuric acids.

Nitration of Methyl Benzoate: Another method involves the nitration of methyl benzoate followed by hydrolysis. This route is less efficient but can be used as an alternative.

Oxidation of 3-Nitrobenzaldehyde: This method involves the oxidation of 3-nitrobenzaldehyde to produce 3-nitrobenzoic acid.

Industrial Production Methods: The industrial production of 3-nitrobenzoic acid typically follows the nitration of benzoic acid due to its higher yield and cost-effectiveness .

Análisis De Reacciones Químicas

Thermal Decomposition

Ammonium 3-nitrobenzoate undergoes thermal decomposition at elevated temperatures, influenced by its ionic and nitro-functionalized structure:

Critical Notes :

-

The nitro group ( NO2) contributes to exothermic decomposition, analogous to ammonium nitrate’s explosive pathways .

-

Stabilizers (e.g., metal halides) may be required to mitigate unintended rapid decomposition .

Reduction Reactions

The nitro group in this compound is reducible to an amine under specific conditions:

Catalytic Hydrogenation :

NH4+⋅C7H4NO4−+3H2→NH4+⋅C7H4NH2COO−+2H2O

Chemical Reduction (Fe/AcOH) :

-

Iron powder in acetic acid reduces the nitro group to an amine, yielding ammonium 3-aminobenzoate (though ester hydrolysis may compete) .

-

Sodium dithionite (Na2S2O4) in alkaline conditions offers a milder alternative .

Hydrolysis and Stability

Acidic Hydrolysis :

NH4+⋅C7H4NO4−+HCl→3 Nitrobenzoic acid+NH4Cl

Alkaline Hydrolysis :

-

Prolonged exposure to strong bases (e.g., NaOH) may degrade the nitro group or hydrolyze the carboxylate .

Crystalline Phase Behavior

This compound’s stability is influenced by temperature-dependent phase transitions, similar to ammonium nitrate :

| Phase | Temperature Range | Symmetry |

|---|---|---|

| I | >100°C | Cubic |

| II | 50–100°C | Tetragonal |

| III | <50°C | Rhombic |

Phase transitions involve ~3–4% density changes, necessitating stabilizers for industrial applications .

Aplicaciones Científicas De Investigación

Chemistry:

Precursor to Dyes: 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in the synthesis of various dyes.

Biology and Medicine:

Corrosion Inhibition: 3-nitrobenzoic acid has been studied for its corrosion inhibition properties for mild steel in acidic environments.

Biodegradation: The compound is involved in the microbial degradation pathways of nitroaromatic compounds, which are important for bioremediation.

Industry:

Mecanismo De Acción

The mechanism by which 3-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in corrosion inhibition, it acts as a cathodic-type inhibitor by blocking the metal’s surface and preventing corrosion . In biodegradation, the compound is metabolized by specific enzymes, leading to the release of nitrous acid .

Comparación Con Compuestos Similares

Benzoic Acid: The parent compound of 3-nitrobenzoic acid.

Nitrobenzene: Another nitroaromatic compound.

Anthranilic Acid: An isomer of aminobenzoic acid.

3,5-Dinitrobenzoic Acid: A derivative with two nitro groups.

2-Nitrobenzoic Acid: An isomer with the nitro group in the ortho position.

4-Nitrobenzoic Acid: An isomer with the nitro group in the para position.

Uniqueness: 3-nitrobenzoic acid is unique due to its meta substitution pattern, which influences its chemical reactivity and applications. Its increased acidity compared to benzoic acid is due to the electron-withdrawing effect of the nitro group .

Actividad Biológica

Ammonium 3-nitrobenzoate (C₇H₆N₂O₄) is a compound derived from the nitrobenzoic acid family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways in microorganisms, and potential applications in environmental bioremediation.

Chemical Structure and Properties

This compound features a nitro group (-NO₂) attached to the benzene ring of benzoic acid. Its structural formula can be represented as follows:

This compound is soluble in water and exhibits distinct chemical reactivity due to the presence of the nitro group, which influences its biological interactions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be as low as 50 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Metabolic Pathways in Microorganisms

Microbial degradation of this compound has been extensively studied, particularly in soil bacteria. The degradation process often involves initial oxidation by dioxygenases, leading to the release of nitrite and the formation of protocatechuate, a key intermediate in aromatic compound metabolism .

Case Study: Comamonas sp. Strain JS46

A notable case study involving Comamonas sp. strain JS46 demonstrated the metabolic pathway of 3-nitrobenzoate degradation. The strain effectively oxidized 3-nitrobenzoate at the 3,4-position via dioxygenase activity, producing protocatechuate and nitrite as byproducts. This metabolic capability highlights the potential for bioremediation applications in environments contaminated with nitroaromatic compounds .

Environmental Applications

The ability of certain bacteria to utilize this compound as a carbon source positions it as a candidate for bioremediation strategies aimed at detoxifying environments polluted with nitroaromatic compounds. Strains capable of degrading such compounds can be harnessed to improve soil and water quality in contaminated sites.

Propiedades

IUPAC Name |

azanium;3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.H3N/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWQYBUSPWIBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19328-56-4 |

Source

|

| Record name | Benzoic acid, 3-nitro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19328-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.